Ethyl 4,5,7-trichloroquinoline-3-carboxylate
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Overview
Description
Ethyl 4,5,7-trichloroquinoline-3-carboxylate is an organic compound with the molecular formula C12H8Cl3NO2. It belongs to the quinoline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 7 on the quinoline ring, and an ethyl ester group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,7-trichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 4,5,7-trichloroquinoline with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,7-trichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Amino or thiol-substituted quinoline derivatives.
Reduction: Partially dechlorinated quinoline esters.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Ethyl 4,5,7-trichloroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4,5,7-trichloroquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound’s chlorine atoms and ester group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,6,8-trichloroquinoline-3-carboxylate
- Ethyl 4,7,8-trichloroquinoline-3-carboxylate
- Ethyl 4,6-dichloroquinoline-3-carboxylate
Uniqueness
Ethyl 4,5,7-trichloroquinoline-3-carboxylate is unique due to the specific positioning of chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research and development.
Properties
IUPAC Name |
ethyl 4,5,7-trichloroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)7-5-16-9-4-6(13)3-8(14)10(9)11(7)15/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHHXTUPYVWFKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408330 |
Source
|
Record name | Ethyl 4,5,7-trichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150258-21-2 |
Source
|
Record name | Ethyl 4,5,7-trichloro-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150258-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,5,7-trichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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